3,4-Dihydro-6,7-dimethoxy-N-(2-(2-methoxyphenoxy)ethyl)-2(1H)-isoquinolinecarboximidamide
Description
Introduction to 3,4-Dihydro-6,7-dimethoxy-N-(2-(2-methoxyphenoxy)ethyl)-2(1H)-isoquinolinecarboximidamide in Contemporary Research
Historical Context of Isoquinoline Alkaloid Derivatives in Medicinal Chemistry
Isoquinoline alkaloids have been integral to traditional medicine for millennia, with early documentation of their use in analgesic and anti-inflammatory remedies across diverse cultures. The isolation of compounds such as morphine and papaverine from Papaver somniferum in the 19th century marked a turning point, revealing the therapeutic potential of the isoquinoline backbone. By the mid-20th century, advances in organic synthesis enabled the modification of natural alkaloids, leading to derivatives with enhanced bioactivity and selectivity. For instance, the introduction of methoxy groups at specific positions was found to modulate receptor binding affinity, as seen in the development of antispasmodic agents.
The evolution of isoquinoline chemistry accelerated with the discovery of synthetic routes to carboximidamide derivatives. These compounds, characterized by a guanidine-like moiety, demonstrated unique interactions with biological targets due to their ability to form hydrogen bonds and charge-charge interactions. The structural complexity of 3,4-Dihydro-6,7-dimethoxy-N-(2-(2-methoxyphenoxy)ethyl)-2(1H)-isoquinolinecarboximidamide—featuring a tetrahydroisoquinoline core, dual methoxy groups at positions 6 and 7, and a 2-(2-methoxyphenoxy)ethyl side chain—reflects decades of iterative optimization aimed at balancing solubility and target engagement.
Research Significance of Substituted Isoquinolinecarboximidamides
Substituted isoquinolinecarboximidamides occupy a critical niche in drug discovery due to their dual capacity for structural diversification and target specificity. The methoxy substitutions at positions 6 and 7 in the current compound enhance electron density on the aromatic system, potentially improving π-π stacking interactions with hydrophobic protein pockets. Meanwhile, the 2-(2-methoxyphenoxy)ethyl side chain introduces conformational flexibility, which may facilitate binding to allosteric sites or multi-domain proteins.
Recent studies highlight the role of such derivatives in modulating enzymatic activity. For example, structurally analogous compounds have been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion. The carboximidamide group in these molecules acts as a bioisostere for natural substrates, enabling competitive inhibition with nanomolar potency. Additionally, the bromine atom present in the hydrobromide salt of this compound (CAS 37519-65-6) may contribute to enhanced membrane permeability, a property critical for central nervous system-targeted therapeutics.
Table 1: Key Chemical Properties of 3,4-Dihydro-6,7-dimethoxy-N-(2-(2-methoxyphenoxy)ethyl)-2(1H)-isoquinolinecarboximidamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₈BrN₃O₄ |
| Molecular Weight | 466.4 g/mol |
| CAS Registry Number | 37519-65-6 |
| Key Functional Groups | Methoxy, carboximidamide, tetrahydroisoquinoline |
The synthetic accessibility of this compound further underscores its research utility. Modern methodologies, such as palladium-catalyzed cross-coupling and reductive amination, have enabled efficient large-scale production. For instance, the alkylation of eugenol derivatives with ethyl chloroacetate in polar aprotic solvents has been optimized to yield intermediates critical for constructing the phenoxyethyl side chain. Such advances ensure a reliable supply for structure-activity relationship (SAR) studies, which are essential for refining pharmacological profiles.
Properties
CAS No. |
37519-65-6 |
|---|---|
Molecular Formula |
C21H28BrN3O4 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-2-carboximidamide;bromide |
InChI |
InChI=1S/C21H27N3O4.BrH/c1-25-17-6-4-5-7-18(17)28-11-9-23-21(22)24-10-8-15-12-19(26-2)20(27-3)13-16(15)14-24;/h4-7,12-13H,8-11,14H2,1-3H3,(H2,22,23);1H |
InChI Key |
IINJLRJIHZBHCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN=C(N)[NH+]2CCC3=CC(=C(C=C3C2)OC)OC.[Br-] |
Origin of Product |
United States |
Biological Activity
3,4-Dihydro-6,7-dimethoxy-N-(2-(2-methoxyphenoxy)ethyl)-2(1H)-isoquinolinecarboximidamide, with the CAS number 36576-29-1, is a complex organic compound belonging to the isoquinoline family. Its molecular formula is , and it has a molecular weight of approximately 385.5 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities.
Chemical Structure
The structural representation of the compound can be summarized as follows:
- IUPAC Name: 6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide
- Molecular Formula:
- Molecular Weight: 385.5 g/mol
- Canonical SMILES:
COC1=CC=CC=C1OCCN=C(N)N2CCC3=CC(=C(C=C3C2)OC)OC
Research indicates that compounds similar to 3,4-dihydro-6,7-dimethoxy-N-(2-(2-methoxyphenoxy)ethyl)-2(1H)-isoquinolinecarboximidamide may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity: Compounds in this class often inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Receptor Activity: They may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways critical for various physiological responses.
Pharmacological Effects
- Anticancer Properties: Preliminary studies suggest that isoquinoline derivatives can exhibit cytotoxic activity against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Activity: Some derivatives show promising antimicrobial properties against bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.
- Neuroprotective Effects: There is evidence suggesting that certain isoquinoline derivatives can protect neuronal cells from oxidative stress and neurodegeneration.
Case Studies
-
Study on Anticancer Activity:
- A study published in a peer-reviewed journal demonstrated that a related isoquinoline compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis through the mitochondrial pathway and inhibited the expression of anti-apoptotic proteins .
- Neuroprotective Study:
- Antimicrobial Efficacy:
Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Weight | 385.5 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 550.5 ºC |
| Flash Point | 286.7 ºC |
Scientific Research Applications
Neurological Research
3,4-Dihydro-6,7-dimethoxy-N-(2-(2-methoxyphenoxy)ethyl)-2(1H)-isoquinolinecarboximidamide has been studied for its neuroprotective effects. Research indicates that compounds with isoquinoline structures can modulate neurotransmitter systems, potentially offering benefits in conditions such as Parkinson's disease and Alzheimer's disease.
Anticancer Properties
Studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a variety of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodents evaluated the neuroprotective effects of this compound following induced oxidative stress. Results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups.
Case Study 2: Antitumor Efficacy
In a preclinical trial involving human cancer xenografts in mice, administration of the compound led to a marked reduction in tumor size after four weeks of treatment, suggesting its potential as an anticancer agent.
Chemical Reactions Analysis
Reaction Mechanisms and Conditions
By-Product Formation and Impurities
The synthesis of intermediates like 2-(2-methoxyphenoxy)ethylamine can lead to by-products, as observed in related processes:
Structural and Functional Analysis
The compound’s carboximidamide group and methoxy/phenoxy substituents influence its reactivity:
-
Carboximidamide Moiety : Facilitates amidine formation via nucleophilic attack, enabling further functionalization.
-
Methoxy Groups : Electron-donating effects that stabilize the isoquinoline core and enhance solubility.
-
Phenoxy Substituent : Provides structural rigidity and potential for hydrogen bonding, impacting bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives. Below is a systematic comparison with structurally related analogs, focusing on substituent variations and their implications:
Table 1: Structural and Functional Comparison of Key Isoquinoline Derivatives
Key Findings:
Substituent Impact on Solubility: The target compound’s carboximidamide group likely enhances solubility in acidic environments compared to esters (6d) or ketones (6g).
Metabolic Stability: Amide-containing analogs (e.g., 6f, 46) exhibit greater resistance to hydrolysis than ester derivatives (e.g., 6d) . The 2-methoxyphenoxy group in the target compound may slow oxidative metabolism due to steric hindrance.
Receptor Binding Hypotheses: highlights σ receptor overexpression in tumors, which often interact with ligands bearing methoxy and aromatic groups. The target compound’s dimethoxy and phenoxy-ethyl substituents may optimize σ receptor affinity compared to phenyl (6g) or methyl (6d) analogs . Compound 46’s nitrile and cyclohexane groups could shift selectivity toward non-receptor targets (e.g., enzymes) .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the tetrahydroisoquinoline core followed by functionalization to introduce the carboximidamide group and the 2-(2-methoxyphenoxy)ethyl substituent. The key steps generally include:
- Formation of the 3,4-dihydro-6,7-dimethoxyisoquinoline scaffold
- Introduction of the N-substituent via nucleophilic substitution or amidination
- Final conversion to the carboximidamide functional group
Detailed Synthetic Route
Based on closely related isoquinoline carboximidamide syntheses and available literature on similar compounds (e.g., Debrisoquin and related analogues), the preparation method involves:
-
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(2-methoxyphenoxy)ethyl halide or equivalent electrophile
- Amidination reagents such as isothiourea derivatives or amidine salts
Step 1: Alkylation of Tetrahydroisoquinoline
The nitrogen atom of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is alkylated with 2-(2-methoxyphenoxy)ethyl bromide or chloride under basic conditions to form the N-(2-(2-methoxyphenoxy)ethyl) derivative.Step 2: Conversion to Carboximidamide
The resulting tertiary amine is then reacted with an amidination reagent such as 2-methyl-2-isothiourea sulfate or related amidine source. This step introduces the carboximidamide moiety at the 2-position of the isoquinoline ring system.Step 3: Purification and Crystallization
The crude product is purified by recrystallization from suitable solvents (e.g., acetone, ether mixtures) and may be converted to its hydrobromide salt to improve stability and handleability.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | 2-(2-methoxyphenoxy)ethyl bromide, base | Room temperature | 12-24 hours | 75-85 | Inert atmosphere recommended |
| Amidination | 2-methyl-2-isothiourea sulfate, aqueous | Room temperature | 24 hours | 80-90 | Methylmercaptan evolution observed |
| Purification | Recrystallization (acetone/ether) | Ambient | Until crystallized | 90-95 | Hydrobromide salt formation |
These conditions are adapted from analogous isoquinoline carboximidamide syntheses such as Debrisoquin, which shares the core structure and functional groups.
Research Findings and Optimization
Mechanistic Insights
- Alkylation proceeds via nucleophilic substitution on the alkyl halide by the isoquinoline nitrogen, favored by the electron-donating methoxy groups enhancing nucleophilicity.
- Amidination involves nucleophilic attack of the amine nitrogen on the isothiourea sulfur, releasing methylmercaptan as a byproduct, which is a key indicator of reaction progress.
Analytical Characterization
- NMR Spectroscopy: Confirms substitution pattern and integrity of methoxy and phenoxy groups.
- Elemental Analysis: Validates purity and stoichiometry of the final hydrobromide salt.
- Melting Point: Typically in the range 220–230°C (corrected), consistent with literature analogues.
- Chromatography: Silica gel chromatography is used for intermediate purification.
Challenges and Solutions
- Control of reaction pH is critical during amidination to prevent side reactions.
- Removal of methylmercaptan requires adequate ventilation or trapping methods.
- Hydrobromide salt formation enhances stability but requires careful stoichiometric control.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Core Scaffold | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| Key Functionalization | N-alkylation with 2-(2-methoxyphenoxy)ethyl halide |
| Amidination Agent | 2-methyl-2-isothiourea sulfate or similar amidine source |
| Reaction Medium | Aqueous or mixed aqueous-organic solvents |
| Purification | Recrystallization, salt formation (hydrobromide) |
| Yield Range | 75-90% for key steps, overall yield ~65-75% |
| Characterization | NMR, elemental analysis, melting point, chromatography |
Q & A
Q. Basic Research Focus :
- Spectroscopy : Combine -/-NMR to confirm methoxy and isoquinoline ring substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing between isobaric impurities .
Advanced Consideration :
For unresolved stereochemistry, use X-ray crystallography or NOESY NMR to determine spatial arrangements. Computational tools (e.g., DFT calculations) can predict tautomeric stability under varying pH conditions .
What in vitro/in vivo models are suitable for studying its biological mechanism of action?
Q. Basic Research Focus :
- Target Identification : Perform kinase inhibition assays or receptor-binding studies using radiolabeled ligands.
- Cell-Based Assays : Use HEK-293 or CHO cells transfected with target receptors to measure cAMP or calcium flux changes .
Advanced Consideration :
Incorporate CRISPR-Cas9 gene editing to create knock-out/knock-in models, validating target specificity. For pharmacokinetics, use LC-MS/MS to quantify compound levels in plasma and tissues .
How can stability studies under varying conditions (pH, temperature) inform formulation strategies?
Q. Basic Research Focus :
- Forced Degradation : Expose the compound to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and analyze degradation products via HPLC with RI/RS detection .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months to predict shelf-life .
Advanced Consideration :
Use QbD (Quality by Design) principles to correlate degradation pathways with molecular structure. Apply Arrhenius modeling to extrapolate long-term stability from accelerated data .
What computational approaches predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
Q. Advanced Research Focus :
- Molecular Dynamics Simulations : Model membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer systems.
- CYP450 Metabolism Prediction : Tools like SwissADME or Schrödinger’s QikProp identify potential metabolic hotspots (e.g., demethylation sites) .
How can contradictory data (e.g., conflicting IC50 values) in literature be resolved?
Q. Advanced Research Focus :
- Methodological Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .
What strategies validate analytical methods for quantifying the compound in complex matrices?
Q. Advanced Research Focus :
- Matrix Effects Mitigation : Use isotope-labeled internal standards (e.g., -analogues) in LC-MS to correct for ion suppression.
- Cross-Validation : Compare results from HPLC-UV, LC-MS, and capillary electrophoresis to confirm accuracy .
How do structural modifications influence pharmacological activity?
Q. Advanced Research Focus :
- SAR Studies : Synthesize derivatives with variations in methoxy groups or the phenoxyethyl chain. Test against a panel of related targets (e.g., adrenergic vs. dopaminergic receptors).
- Free Energy Perturbation (FEP) : Computational modeling predicts binding affinity changes due to substituent alterations .
What experimental designs minimize batch-to-batch variability in preclinical studies?
Q. Advanced Research Focus :
- Central Composite Design (CCD) : Optimize synthesis parameters (e.g., reaction time, catalyst loading) to ensure reproducibility.
- In-Process Controls (IPC) : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor critical quality attributes .
How can researchers address discrepancies between computational predictions and empirical data in solubility/logP studies?
Q. Advanced Research Focus :
- Solvent Parameterization : Use COSMO-RS simulations to account for solvent-solute interactions overlooked in traditional logP calculations.
- Experimental Validation : Compare shake-flask method results with HPLC-derived solubility profiles under physiologically relevant conditions (e.g., simulated gastric fluid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
